N-Propargylnitrendipene

説明

科学的研究の応用

Inhibition of Store-Operated Calcium (SOC) Channels

MRS 1845 is known to be an inhibitor of store-operated calcium (SOC) channels . SOC channels are a type of calcium channel that is activated by the depletion of calcium from the endoplasmic reticulum in cells. They play a crucial role in calcium signaling, which is important for many cellular functions .

Inhibition of L-Type Voltage-Gated Calcium Channel Cav1

In addition to SOC channels, MRS 1845 also inhibits the L-type voltage-gated calcium channel Cav1 . This type of channel is responsible for the influx of calcium ions into the cell, which is important for the regulation of gene expression, cell growth, and differentiation .

Reduction of Calcium Entry Induced by SERCA Inhibitor

MRS 1845 has been shown to reduce calcium entry induced by the sarcoplasmic/endoplasmic Ca2±ATPase (SERCA) inhibitor thapsigargin . SERCA is an important enzyme that helps regulate the amount of calcium in cells .

Potential Use in Leukemia Research

One study has suggested that MRS 1845 could be used in leukemia research . The study found that MRS 1845 inhibits capacitative calcium entry in leukemic HL-60 cells .

Potential Use in Shock Research

MRS 1845 has been used in research related to shock . One study found that MRS 1845 decreases shock-induced increases in ITGAM/CD11b levels in polymorphonuclear leukocytes (PMNs) isolated from rats in a model of traumatic hemorrhagic shock .

Potential Use in Inflammation Research

Given its ability to modulate calcium signaling, MRS 1845 could potentially be used in research related to inflammation . Calcium signaling plays a key role in the activation of immune cells, which are involved in the inflammatory response .

作用機序

Target of Action

MRS 1845, also known as N-Propargylnitrendipene, primarily targets the store-operated calcium (SOC) channels and ORAI1 . These targets play a crucial role in regulating calcium ion flow in cells, which is essential for various cellular functions including muscle contraction, neurotransmission, and immune response .

Mode of Action

MRS 1845 acts as a selective inhibitor of SOC channels, with an IC50 of 1.7 μM . It also inhibits ORAI1, a protein that forms part of the SOC channel . By inhibiting these targets, MRS 1845 disrupts the normal flow of calcium ions, thereby affecting the processes that depend on calcium signaling .

Biochemical Pathways

The primary biochemical pathway affected by MRS 1845 is the calcium signaling pathway. By inhibiting SOC channels and ORAI1, MRS 1845 disrupts the normal functioning of this pathway, leading to downstream effects on processes such as muscle contraction, neurotransmission, and immune response .

Pharmacokinetics

It is soluble in dmso, which suggests that it may be well-absorbed and bioavailable when administered in a suitable solvent .

Result of Action

The inhibition of SOC channels and ORAI1 by MRS 1845 leads to a decrease in calcium ion flow. This can disrupt various cellular processes, including those involved in muscle contraction, neurotransmission, and immune response . For instance, treatment with MRS 1845 has been shown to disrupt the effects of β-glycerophosphate on store-operated Ca 2+ entry (SOCE) and to decrease SOCE following placental growth factor (PlGF) treatment .

Action Environment

The action of MRS 1845 can be influenced by various environmental factors. For example, the presence of DMSO can enhance the solubility and hence the bioavailability of MRS 1845 . .

特性

IUPAC Name |

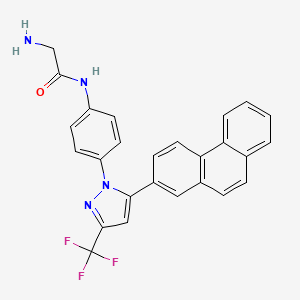

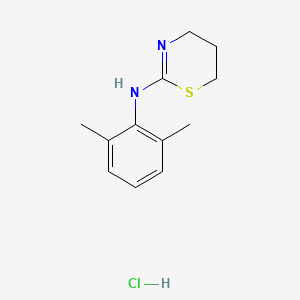

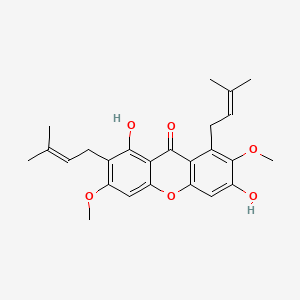

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHABUTZRAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468257 | |

| Record name | MRS 1845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propargylnitrendipene | |

CAS RN |

544478-19-5 | |

| Record name | MRS 1845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: MRS1845 acts as an inhibitor of store-operated calcium entry (SOCE) [, , , , , , , , , , , ]. SOCE is a ubiquitous cellular process where the depletion of calcium stores within the endoplasmic reticulum (ER) triggers the opening of calcium channels on the plasma membrane, allowing calcium influx.

ANone: By inhibiting SOCE, MRS1845 prevents the sustained influx of calcium ions from the extracellular space into the cytoplasm [, , ]. This effectively reduces intracellular calcium concentration, especially after the initial calcium release from ER stores.

ANone: Inhibiting SOCE with MRS1845 can lead to a variety of downstream effects, as calcium signaling is crucial for many cellular processes. These effects include:

- Reduced platelet activity: MRS1845 inhibits platelet activation, procoagulant activity, and thrombus formation [].

- Decreased neurotransmitter release: In photoreceptors, MRS1845 suppresses light-evoked synaptic transmission by inhibiting SOCE-mediated calcium entry [, ].

- Suppression of cell migration: In trophoblast cells, MRS1845 inhibits migration by blocking the Orai1/Akt signaling pathway, which is crucial for SOCE [].

- Protection against oxidative stress: In PC12 cells, MRS1845 attenuates MPP+-induced oxidative stress and cell death, possibly through preservation of mitochondrial function [].

ANone: Research indicates that MRS1845 affects various cell types, including:

- Platelets []

- Cone photoreceptors []

- Human glioblastoma cells []

- Endothelial cells [, , , ]

- Neutrophils [, , ]

- Retinal pigment epithelial (RPE) cells []

- Neuroblastoma cells []

- Differentiated HL60 cells (neutrophilic model) []

- Chicken sperm []

ANone: While MRS1845 is widely used as a SOCE inhibitor, some studies suggest it might affect other calcium channels at higher concentrations [, ]. For instance, it showed partial inhibition of barium entry in SK-MG-1 cells, a pathway thought to be insensitive to classical SOCE blockers [].

ANone: MRS1845 is a nitrendipine derivative. While its precise structure-activity relationship (SAR) is not fully elucidated in these papers, studies with loperamide, a structurally similar compound, suggest that modifications to specific regions of the molecule can significantly impact its ability to interact with SOCE [].

ANone: MRS1845 has been instrumental in elucidating the roles of SOCE in various diseases:

- Thrombosis: Blocking SOCE with MRS1845 reduces thrombus formation, indicating its potential as an antithrombotic agent [].

- Acute lung injury: MRS1845 attenuates endothelial permeability caused by activated neutrophils, suggesting a therapeutic avenue for acute lung injury [].

- Neurodegenerative diseases: The protective effect of MRS1845 against MPP+-induced oxidative stress in PC12 cells highlights its potential in diseases like Parkinson's disease [].

ANone: Despite its utility, some limitations need consideration:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

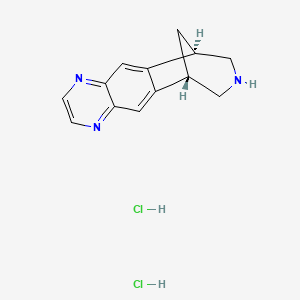

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)